2-Bromo-4-methyl-3-pentanone

説明

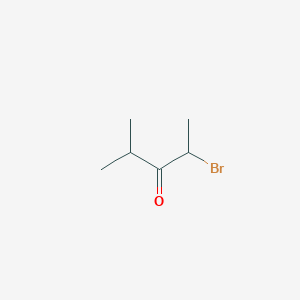

2-Bromo-4-methyl-3-pentanone, also known as 2-bromopentan-4-one, is a chemical compound with the molecular formula C5H9BrO. It is a colorless liquid with a pungent odor that is insoluble in water, but soluble in organic solvents. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.

科学的研究の応用

Combustion and Fuel Research

The research on small methyl ketones, like 2-pentanone, highlights their potential as fuels or additives due to high octane numbers, impressive knock resistance, and low emissions of soot, NOx, and unburnt hydrocarbons. Studies have focused on understanding the combustion kinetics and the effect of the functional carbonyl group in such compounds. The high energy density in C5-ketones, compared to potential biofuels like 2-butanone, makes them of interest in evaluating harmful species formations during combustion (Pieper et al., 2019).

Kinetics and Reaction Studies

Research on 3-pentanone, a similar compound, indicates its promise as a biofuel candidate. The kinetics of H-atom abstraction from 3-pentanone by radicals and subsequent isomerization reactions are significant in the chemical mechanism of 3-pentanone. These studies provide updated rate constants, emphasizing the influence of low-temperature tunneling effects and torsional anharmonicity (Cheng et al., 2019).

Pyrolysis and Oxidation

Investigations into high-temperature 3-pentanone pyrolysis and oxidation offer insights into the decomposition kinetics and formation of various species during these processes. These studies help in developing detailed kinetic mechanisms for better understanding the combustion and pyrolysis of ketones like 2-pentanone (Lam et al., 2012).

Isomeric Effects on Flame Propagation

Research on pentanone isomers, including 3-pentanone and 2-pentanone, reveals their varying effects on laminar flame propagation. These studies contribute to a deeper understanding of flame chemistry and the role of H-abstraction reactions in fuel consumption, which is pivotal for fuels like 2-bromo-4-methyl-3-pentanone (Li et al., 2020).

Liquid-Liquid Equilibria Studies

Research on systems containing 4-methyl-2-pentanone, a compound structurally related to this compound, has been conducted to understand liquid-liquid equilibria at various temperatures. These studies are critical for applications in solvent separation and chemical processing (Cháfer et al., 2014).

Gas-Phase Reactions

Investigations into the gas-phase reaction of OH radicals with compounds like 5-hydroxy-2-pentanone, using 4-methyl-2-pentanone as a reference, have measured reaction rates and identified products. These studies are essential for understanding atmospheric chemistry and environmental impacts of similar ketones (Aschmann et al., 2003).

Synthesis Studies

Research on the synthesis of compounds related to this compound, like 2-methyl-2-hydroxy-1-phenyl-1-pentanone, provides insights into chemical processes and yield optimization, which is relevant for pharmaceutical and industrial applications (Guo Juan, 2007).

Application in Fire Suppression and Environmental Impact

Perfluoro-2-methyl-3-pentanone, a derivative, shows promise in fire suppression applications and has a minimal environmental impact. Its effectiveness as an extinguishing agent and in protecting molten magnesium has been explored (Wang Zhan-wei, 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Bromo-4-methyl-3-pentanone is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The oxygen in aldehydes and ketones acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone (Le Châtelier’s Principle) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oximes and hydrazones . These reactions are essentially irreversible and result in the dehydration of the adduct . The lone pair on the NH₂ group in the hydrazone is delocalized by resonance with the C=N bond, so it isn’t as nucleophilic as the lone pair in H₂N-NH₂ itself .

Result of Action

The result of the action of this compound is the formation of oximes and hydrazones . These compounds are formed through an essentially irreversible process that involves the dehydration of the adduct .

特性

IUPAC Name |

2-bromo-4-methylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-4(2)6(8)5(3)7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYRFDXHQSQCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29583-93-5 | |

| Record name | 2-Bromo-4-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)

![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)

![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)